![molecular formula C23H20Cl3FN2O3 B2571130 ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate CAS No. 478261-88-0](/img/structure/B2571130.png)
ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20Cl3FN2O3 and its molecular weight is 497.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties and Tumor Specificity
Researchers have explored the anticancer properties of various compounds, including derivatives similar in structure or functional groups to the specified compound. For instance, Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of synthesized compounds, highlighting the potential of certain derivatives in inducing apoptotic cell death in oral squamous cell carcinoma cells while minimizing toxicity to normal cells. The findings suggest the importance of chemical modification to enhance tumor specificity and reduce side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Structure-Activity Relationship in Anticancer Compounds
Liew et al. (2020) reviewed the structure-activity relationship of natural and synthetic antimetastatic compounds, including the effectiveness of various functional groups. The study emphasizes the role of structural modifications, such as the addition of fluoro, methoxy, and chloro groups, in enhancing the anticancer activity of compounds. This insight is crucial for the design of new anticancer drugs with improved efficacy (Liew, Malagobadan, Arshad, & Nagoor, 2020).
Synthetic Routes and Chemical Modifications
Investigations into the synthetic routes and chemical modifications of related compounds can provide valuable insights for producing derivatives with enhanced biological activities. Mi (2015) reviewed the synthesis of vandetanib, analyzing different synthetic routes to identify those with higher yields and commercial viability. Such research highlights the importance of optimizing synthetic procedures to develop compounds with potential scientific applications (Mi, 2015).
Environmental Degradation and Biodegradation
The environmental fate and biodegradation of compounds similar to the specified chemical are of significant interest. Thornton et al. (2020) reviewed the biodegradation and environmental behavior of ethyl tert-butyl ether (ETBE), a compound with structural similarities, focusing on microbial degradation pathways in soil and groundwater. Understanding the biodegradation mechanisms can inform the environmental risk assessment and management strategies for related chemicals (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
特性
IUPAC Name |
ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O3/c1-3-31-23(30)20-13(2)29-22(26)18(21(20)14-4-7-16(24)8-5-14)11-28-32-12-15-6-9-17(27)10-19(15)25/h4-11,21,28H,3,12H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRPRXHAIBOIG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=CNOCC2=C(C=C(C=C2)F)Cl)C1C3=CC=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(/C(=C\NOCC2=C(C=C(C=C2)F)Cl)/C1C3=CC=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
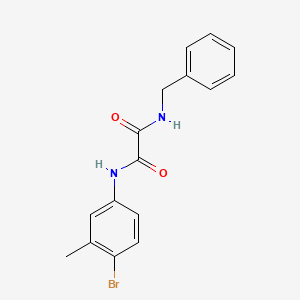
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2571050.png)
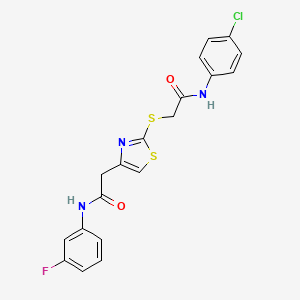
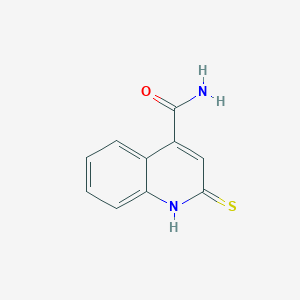
![2-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2571055.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2571058.png)
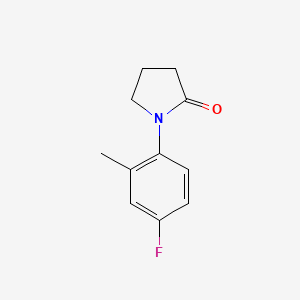
![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)
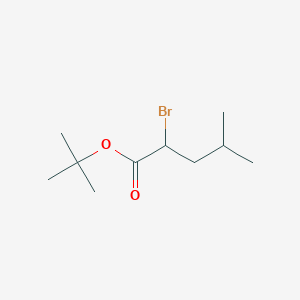
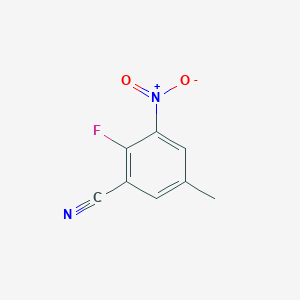
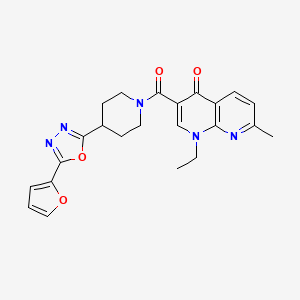

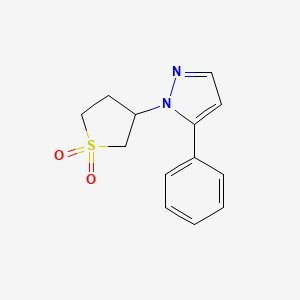
![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)
